molecular formula C12H7Cl2NOS B3036146 2-[(2,4-Dichlorophenyl)sulfanyl]nicotinaldehyde CAS No. 338982-29-9

2-[(2,4-Dichlorophenyl)sulfanyl]nicotinaldehyde

Cat. No. B3036146
CAS RN: 338982-29-9
M. Wt: 284.2 g/mol
InChI Key: QTRBODIVNNWMMB-UHFFFAOYSA-N
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Description

2-[(2,4-Dichlorophenyl)sulfanyl]nicotinaldehyde is a chemical compound with the molecular formula C12H7Cl2NOS . It has a molecular weight of 284.17 . This compound is in solid form .


Molecular Structure Analysis

The InChI code for 2-[(2,4-Dichlorophenyl)sulfanyl]nicotinaldehyde is 1S/C12H7Cl2NOS/c13-9-3-4-11(10(14)6-9)17-12-8(7-16)2-1-5-15-12/h1-7H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

2-[(2,4-Dichlorophenyl)sulfanyl]nicotinaldehyde is a solid substance . It has a melting point range of 114 - 117 degrees Celsius .

Scientific Research Applications

Chemiluminescence Studies

  • Research Focus : Examining the base-induced chemiluminescence of sulfanyl-substituted bicyclic dioxetanes.
  • Key Findings : Sulfanyl-substituted dioxetanes, upon oxidation, yielded sulfinyl and sulfonyl derivatives. These compounds displayed moderate light emission when decomposed in DMSO, with specific light wavelengths identified for each derivative (Watanabe et al., 2010).

Wastewater Treatment

  • Research Focus : Using immobilized horseradish peroxidase for 2,4-dichlorophenol removal from wastewater.
  • Key Findings : The enzyme-immobilized capsules removed about 90% of 2,4-dichlorophenol from wastewater, although they were less efficient compared to free enzymes. However, they showed good operational stability (Wang et al., 2015).

Synthesis of Pharmaceutical Compounds

  • Research Focus : Synthesizing N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides.
  • Key Findings : These synthesized derivatives exhibited potential as anti-bacterial agents and moderate inhibitors of α-chymotrypsin enzyme. Specific compounds showed remarkable antibacterial activity compared to standard drugs against certain bacterial strains (Siddiqui et al., 2014).

Structural Characterization of Derivatives

  • Research Focus : Characterizing the structure of 2,4-disubstituted-dihydropyrimidine-5-carbonitrile derivatives.
  • Key Findings : X-ray diffraction revealed unique molecular conformations. Molecular docking suggested these compounds as potential dihydrofolate reductase inhibitors (Al-Wahaibi et al., 2021).

Cytotoxicity Assays

  • Research Focus : Analyzing the cytotoxic effect of a novel thiophene-containing compound against PC-3 and HeLa cell lines.
  • Key Findings : The compound, characterized by X-ray crystallography and spectroscopic methods, showed nontoxic effects, indicating its potential use as an anticancer agent (Mabkhot et al., 2016).

Development of Antitumor Agents

  • Research Focus : Investigating the inhibition of tumor-associated isozyme IX by halogenosulfanilamide and halogenophenylaminobenzolamide derivatives.
  • Key Findings : A variety of halogenated sulfonamides were synthesized and investigated as inhibitors. Several compounds demonstrated potent inhibition and suggested the potential for designing CA IX-selective inhibitors for antitumor applications (Ilies et al., 2003).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of ingestion, contact with skin, or inhalation, seek medical advice/attention if you feel unwell .

properties

IUPAC Name

2-(2,4-dichlorophenyl)sulfanylpyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NOS/c13-9-3-4-11(10(14)6-9)17-12-8(7-16)2-1-5-15-12/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTRBODIVNNWMMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SC2=C(C=C(C=C2)Cl)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501213881
Record name 2-[(2,4-Dichlorophenyl)thio]-3-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501213881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,4-Dichlorophenyl)sulfanyl]nicotinaldehyde

CAS RN

338982-29-9
Record name 2-[(2,4-Dichlorophenyl)thio]-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338982-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2,4-Dichlorophenyl)thio]-3-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501213881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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